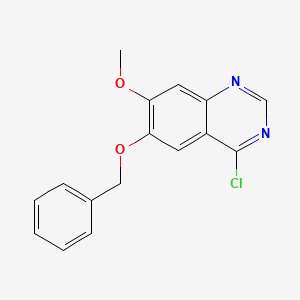
1-(Bromométhyl)-4-éthylbenzène
Vue d'ensemble
Description
1-(Bromomethyl)-4-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group (-CH2Br) and an ethyl group (-C2H5) are attached to the benzene ring
Applications De Recherche Scientifique
1-(Bromomethyl)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of functionalized polymers through radical polymerization techniques.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is used as a building block in the synthesis of biologically active molecules for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-ethylbenzene can be synthesized through the bromination of 4-ethyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the benzylic position, resulting in the formation of 1-(Bromomethyl)-4-ethylbenzene .
Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-4-ethylbenzene follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, reagent concentrations, and reaction time to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-ethylbenzyl alcohol, 4-ethylbenzylamine, 4-ethylbenzyl thioether.
Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.
Reduction: 4-ethyltoluene.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-ethylbenzene primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical formed during the reaction process .
Comparaison Avec Des Composés Similaires
Benzyl Bromide (C7H7Br): Lacks the ethyl group, making it less sterically hindered.
1-Bromo-2-phenylethane (C8H9Br): Contains an additional methylene group, affecting its reactivity and applications.
Propriétés
IUPAC Name |
1-(bromomethyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPFEKHXPADAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481563 | |
| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57825-30-6 | |
| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
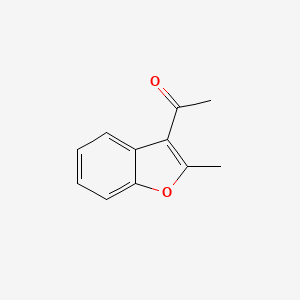
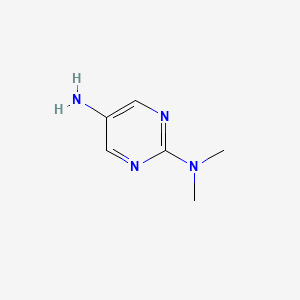
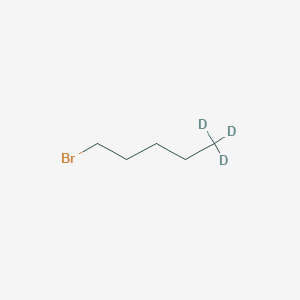
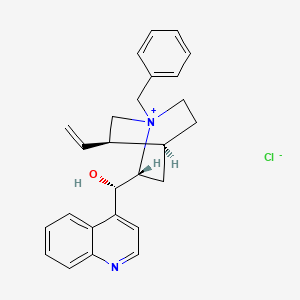
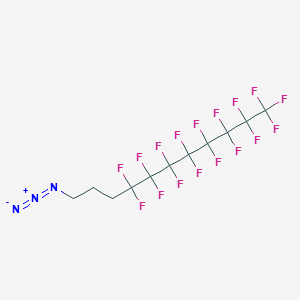
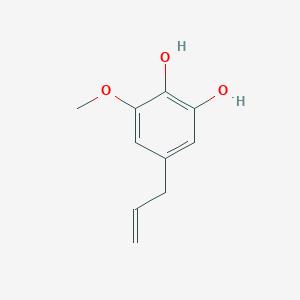
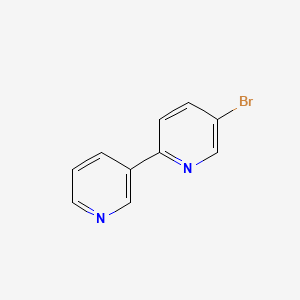
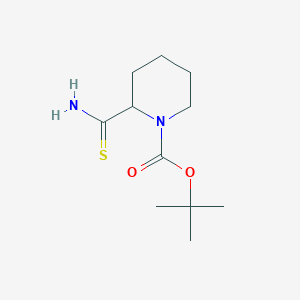
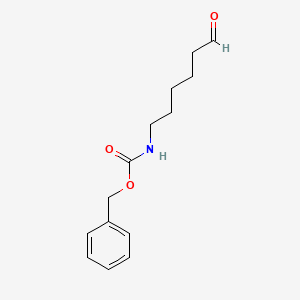
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
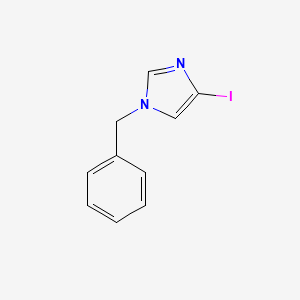
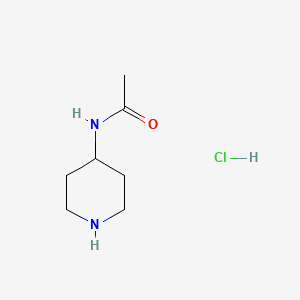
![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
